1-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid
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Overview
Description
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique combination of a dioxidotetrahydrothiophene ring and a benzimidazole core, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: TBHP, mild temperatures, and organic solvents.
Reduction: NaBH4, ethanol or methanol as solvents.
Substitution: Various nucleophiles, such as amines or halides, under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced benzimidazole derivatives, and substituted benzimidazoles .
Scientific Research Applications
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: This compound shares the dioxidotetrahydrothiophene moiety and exhibits similar biological activities.
1H-benzo[d]imidazole-2-yl derivatives: These compounds have a similar benzimidazole core and are known for their diverse pharmacological properties.
Uniqueness: 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with multiple biological targets makes it a valuable compound for research and development .
Properties
Molecular Formula |
C13H14N2O4S |
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Molecular Weight |
294.33 g/mol |
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-2-methylbenzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C13H14N2O4S/c1-8-14-11-6-9(13(16)17)2-3-12(11)15(8)10-4-5-20(18,19)7-10/h2-3,6,10H,4-5,7H2,1H3,(H,16,17) |
InChI Key |
SJUJRVMXTWKHJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1C3CCS(=O)(=O)C3)C=CC(=C2)C(=O)O |
Origin of Product |
United States |
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